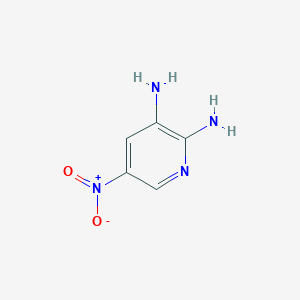
1-(4-fluorofenil)-1H-pirazol-4-carbaldehído
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, phenyl ring, and aldehyde group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole rings, phenyl rings, and aldehyde groups are known to undergo a variety of chemical reactions. For example, the aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could make it a polar molecule, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
1-(4-fluorofenil)-1H-pirazol-4-carbaldehído: ha sido estudiado por sus posibles propiedades antimicrobianas. Los derivados de pirazol son conocidos por exhibir una actividad significativa contra una variedad de cepas microbianas. La incorporación de un átomo de flúor puede mejorar la capacidad del compuesto para interactuar con las enzimas bacterianas, lo que podría conducir al desarrollo de nuevos agentes antimicrobianos .
Agentes Anti-Tuberculosos
La tuberculosis sigue siendo un gran desafío de salud mundial, y los compuestos de pirazol han mostrado promesa como agentes anti-tuberculosos. El motivo estructural de 1-(4-fluorofenil)pirazol-4-carbaldehído podría optimizarse para atacar las enzimas micobacterianas, ayudando en la lucha contra las cepas de tuberculosis resistentes a los medicamentos .
Aplicaciones Antiinflamatorias
El potencial antiinflamatorio de los derivados de pirazol los convierte en candidatos para el tratamiento de enfermedades relacionadas con la inflamación crónica. El grupo fluorofenilo en This compound puede contribuir a una mayor potencia y selectividad en la inhibición de las vías inflamatorias .
Propiedades Antioxidantes
El estrés oxidativo está implicado en numerosas enfermedades, y los antioxidantes son cruciales para mitigar este daño. La investigación sobre derivados de pirazol, incluyendo This compound, explora su capacidad para neutralizar los radicales libres y proteger contra el estrés oxidativo .
Actividad Anti-Tumoral y Citotoxicidad
Los derivados de pirazol han sido investigados por sus propiedades anti-tumorales. La estructura de pirazol fluorado de This compound podría ser beneficiosa en el diseño de compuestos con actividad citotóxica contra líneas celulares cancerosas, ofreciendo una vía para nuevos fármacos contra el cáncer .
Efectos Analgésicos
Los efectos analgésicos de los derivados de pirazol están bien documentadosThis compound podría servir como un compuesto principal para desarrollar nuevos medicamentos para aliviar el dolor que actúen sobre vías específicas del dolor con efectos secundarios reducidos .
Actividad Anti-Cáncer de Mama
Los estudios de acoplamiento molecular han sugerido que ciertos derivados de pirazol pueden unirse al receptor alfa de estrógeno humano (ERα), que está implicado en el cáncer de mamaThis compound puede tener potencial como agente terapéutico en cánceres de mama sensibles a las hormonas .
Tratamiento del Cáncer Hepático
Algunos compuestos de pirazol han sido patentados como agentes contra el cáncer hepático (HePG-2). La estructura única de This compound podría explotarse para desarrollar medicamentos con actividad específica contra las células cancerosas del hígado .
Mecanismo De Acción
Target of Action
5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL, has been reported to interact with Mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
It can be inferred from related compounds that it may interact with its target protein, leading to changes in the protein’s function and subsequent cellular effects .
Biochemical Pathways
Based on the known target, it may influence pathways related to cell growth, inflammation, and apoptosis .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the potential target, it may influence cellular processes such as cell growth, inflammation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZFOHVFXOKYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390191 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890652-03-6 | |
| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890652-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of novel chalcones, and what are the potential applications of these synthesized compounds?
A1: The research paper describes the use of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde as a key starting material for synthesizing novel chalcone derivatives []. Chalcones are a class of compounds known for their diverse biological activities, including antimicrobial properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)

![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)



![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)




